molecular formula C18H19ClN2O3S B2801899 Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate CAS No. 1172727-18-2

Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate

Cat. No.: B2801899
CAS No.: 1172727-18-2
M. Wt: 378.87
InChI Key: IUBBWWAQWXZPSH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a derivative of 2-aminothiazoles . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They have been found to show high activity in enforcing Oct3/4 expression , a transcription factor crucial for maintaining pluripotency in stem cells .

Mode of Action

2-aminothiazoles, the parent class of this compound, have been reported to interact with their targets and induce changes that result in their therapeutic effects . For instance, some 2-aminothiazoles have been found to exhibit antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Biochemical Pathways

Thiazoles, a broader class of compounds that includes 2-aminothiazoles, have been found to impact a variety of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It has been reported that some 2-aminothiazoles have shown significant antibacterial potential towards gram-positive staphylococcus epidermidis and gram-negative pseudomonas aeruginosa . They have also shown antifungal potential against Candida glabrata and Candida albicans .

Biological Activity

Ethyl 2-(1-(4-chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring, a cyclopentanecarboxamide substituent, and a 4-chlorophenyl group. The thiazole core is known for its presence in various biologically active molecules, contributing to the compound's pharmacological potential. The presence of the 4-chlorophenyl group enhances its biological activity, making it a subject of interest in drug discovery.

Property Details
Molecular Formula C15H16ClN2O3S
Molecular Weight 327.81 g/mol
CAS Number Not specified
Chemical Class Thiazole derivative

Antiviral Properties

Research indicates that derivatives of thiazole, including this compound, exhibit significant antiviral properties. A study highlighted the compound's ability to induce the expression of Octamer-binding transcription factor 4 (Oct3/4), which is crucial for maintaining pluripotency in stem cells . This property suggests potential applications in regenerative medicine and stem cell research.

Antimicrobial and Anti-inflammatory Effects

Thiazole derivatives are widely recognized for their antimicrobial and anti-inflammatory activities. This compound may exhibit similar effects, making it a candidate for developing new therapeutic agents against infections and inflammatory conditions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may require specific catalysts and controlled conditions to optimize yield and purity. The general steps include:

  • Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Cyclopentanecarboxamide Group : This step may involve acylation reactions.
  • Final Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol.

Study on Oct3/4 Induction

In a high-throughput screening campaign, this compound was identified as a lead compound capable of enhancing Oct3/4 expression in embryonic stem cells . This finding underscores its potential role in cellular reprogramming and regenerative therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, comparisons were made with other thiazole derivatives:

Compound Name Biological Activity
Ethyl 2-(4-chlorophenyl)-thiazole-4-carboxylateModerate antiviral activity
Ethyl 2-amino-thiazole derivativesVarying effects on gene expression
Cyclopentanecarboxamide analogsDifferent pharmacological profiles

Properties

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-24-15(22)14-11-25-17(20-14)21-16(23)18(9-3-4-10-18)12-5-7-13(19)8-6-12/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBBWWAQWXZPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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